10alpha-Hydroxy Nicergoline is a derivative of Nicergoline, which is a drug primarily used for cognitive enhancement and treatment of cognitive disorders. This compound is characterized by the presence of a hydroxyl group at the 10-alpha position of the Nicergoline molecule. The modification at this position can influence its pharmacological properties and therapeutic efficacy.
10alpha-Hydroxy Nicergoline is synthesized from Nicergoline, which itself is derived from the alkaloids of the plant Rauwolfia serpentina. This plant has been traditionally used in various medicinal applications, particularly in treating hypertension and neurological disorders.
10alpha-Hydroxy Nicergoline falls under the class of ergolines, which are a group of compounds derived from ergot alkaloids. These compounds are known for their effects on the central nervous system, particularly in modulating neurotransmitter systems.
The synthesis of 10alpha-Hydroxy Nicergoline typically involves several steps that may include:
The hydroxylation reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The reaction conditions, including temperature and pH, are critical for achieving high yields and purity of the desired product.
The molecular formula for 10alpha-Hydroxy Nicergoline is C19H24N2O4. The compound features a complex structure with multiple rings characteristic of ergolines.
10alpha-Hydroxy Nicergoline can participate in various chemical reactions due to its functional groups:
The reactivity of 10alpha-Hydroxy Nicergoline is influenced by its steric configuration and electronic properties, which dictate its behavior in various chemical environments.
The mechanism of action for 10alpha-Hydroxy Nicergoline involves modulation of neurotransmitter systems, particularly:
Research indicates that derivatives like 10alpha-Hydroxy Nicergoline may improve cerebral blood flow and enhance neuroprotective effects through antioxidant mechanisms.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
10alpha-Hydroxy Nicergoline has potential applications in:
10alpha-Hydroxy Nicergoline (also designated as 10α-OH Nicergoline or MMDL) is a primary pharmacologically active metabolite of the semi-synthetic ergot alkaloid nicergoline. Upon oral administration of nicergoline, rapid hydrolysis occurs in the liver, yielding 1-methyl-10alpha-methoxy-9,10-dihydrolysergol (MMDL), which undergoes further CYP2D6-mediated N-demethylation to form the major circulating metabolite 10-alpha-methoxy-9,10-dihydrolysergol (MDL) [1] [4] [9]. Both metabolites retain significant biological activity, with MMDL (10alpha-Hydroxy Nicergoline) demonstrating direct neuroprotective and neuromodulatory effects.
Unlike the parent compound nicergoline—which functions primarily as an α1A-adrenoceptor antagonist—10alpha-Hydroxy Nicergoline exhibits a broader receptor interaction profile. It contributes substantially to nicergoline’s clinical efficacy in treating cognitive disorders by enhancing cerebral metabolic activity and neurotransmitter dynamics [1] [3]. Pharmacokinetic studies confirm that 10alpha-Hydroxy Nicergoline achieves peak plasma concentrations within 0.5–1 hour post-administration, underscoring its rapid systemic availability and role in nicergoline’s acute pharmacological actions [9].
Table 1: Key Metabolites of Nicergoline
Compound | Chemical Designation | Formation Pathway | Bioactivity Significance |
---|---|---|---|
Nicergoline | Parent compound | N/A | α1A-adrenoceptor antagonism |
10alpha-Hydroxy Nicergoline (MMDL) | 1-methyl-10alpha-methoxy-9,10-dihydrolysergol | Hydrolysis of nicergoline | Neuroprotection, neurotransmitter modulation |
MDL | 10-alpha-methoxy-9,10-dihydrolysergol | CYP2D6-mediated demethylation of MMDL | Primary active metabolite; sustained effects |
The identification of 10alpha-Hydroxy Nicergoline is rooted in mid-20th-century efforts to derivatize ergot alkaloids for enhanced CNS selectivity. Nicergoline was synthesized in the 1960s by Farmitalia Research Laboratories through structural modification of lysergic acid, aiming to optimize cerebral vasodilatory properties while minimizing peripheral side effects [1] [10]. Initial research focused on nicergoline’s hemodynamic effects, but metabolite investigations in the 1980s–1990s revealed that 10alpha-Hydroxy Nicergoline and MDL mediated critical neurotrophic and metabolic actions [3].
Analytical advancements, including high-performance liquid chromatography (HPLC) and mass spectrometry, enabled precise quantification of 10alpha-Hydroxy Nicergoline in biological matrices. Patent literature (e.g., CN113480532A) further details synthetic refinements for nicergoline production, indirectly facilitating the isolation and study of its metabolites [2] [7]. Crucially, 10alpha-Hydroxy Nicergoline’s distinction from other ergot derivatives (e.g., ergotamine) lies in its negligible 5-HT2B receptor agonism—a trait linked to fibrotic complications—making it pharmacologically safer in long-term neurologic applications [10].
10alpha-Hydroxy Nicergoline exerts multi-target effects on cerebral neurotransmission and energy metabolism:
Glycinergic/GABAergic Influence: Preclinical evidence suggests it amplifies glycinergic spontaneous inhibitory postsynaptic currents (sIPSCs), promoting neural stability without affecting evoked transmission [5].
Cerebral Metabolic Effects:
Table 2: Mechanisms of 10alpha-Hydroxy Nicergoline in Neurotransmission and Metabolism
Biological System | Mechanism of Action | Functional Outcome |
---|---|---|
Cholinergic System | ↑ Acetylcholine release; ↑ choline acetyltransferase | Improved memory consolidation |
Catecholaminergic System | ↑ Dopamine/noradrenaline turnover | Enhanced attention and vigilance |
Glycinergic Transmission | Amplifies spontaneous IPSCs | Neural network stabilization |
Cerebral Metabolism | ↑ Oxygen/glucose utilization; ↑ PKC translocation | Neuroprotection against ischemic insult |
Antioxidant Defense | Restores SOD/GPx activity | Attenuation of oxidative neuronal damage |
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9